2-(2-Methyl-benzyloxymethyl)-benzoic acid methyl ester CAS 1171923-18-4
2-(2-Methyl-benzyloxymethyl)-benzoic acid methyl ester CAS 1171923-18-4
Technical Whitepaper: Synthesis, Physicochemical Profiling, and Applications of 2-(2-Methyl-benzyloxymethyl)-benzoic acid methyl ester (CAS 1171923-18-4)
Executive Summary
In modern medicinal chemistry, the design of diversified compound libraries relies heavily on versatile, highly functionalized building blocks[1][2]. 2-(2-Methyl-benzyloxymethyl)-benzoic acid methyl ester (CAS 1171923-18-4) is a specialized synthetic intermediate characterized by an ortho-substituted benzoate core coupled with a benzylic ether linkage[3][4]. This structural architecture provides a rigidified scaffold that is highly valuable for synthesizing complex pharmacophores, offering both a functionalizable ester group and a lipophilic ether appendage that can enhance the metabolic stability and target-binding affinity of downstream drug candidates.
This technical guide provides an in-depth analysis of the compound’s physicochemical properties, a self-validating synthetic methodology grounded in the Williamson ether synthesis[5], and its downstream applications in drug discovery workflows.
Structural Architecture & Physicochemical Profiling
The molecular structure of CAS 1171923-18-4 features two aromatic rings connected by a flexible ether linkage, with a sterically hindering methyl group on one ring and a reactive methyl ester on the other. This unique conformation allows it to act as a precursor for rigid heterocyclic systems (such as isoindolinones) or as a lipophilic vector in structure-activity relationship (SAR) studies.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 2-(2-Methyl-benzyloxymethyl)-benzoic acid methyl ester |
| CAS Registry Number | 1171923-18-4 |
| Molecular Formula | C₁₇H₁₈O₃ |
| Molecular Weight | 270.33 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 6 |
| Topological Polar Surface Area (TPSA) | 35.53 Ų |
Synthetic Methodology: The Williamson Ether Workflow
The synthesis of CAS 1171923-18-4 is most efficiently achieved via a classic Williamson ether synthesis , an Sₙ2 reaction between an alkoxide and an alkyl halide[5][6]. The protocol below utilizes methyl 2-(hydroxymethyl)benzoate (CAS 41150-46-3)[7] as the starting material.
Step-by-Step Self-Validating Protocol
Step 1: Alkoxide Formation
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Procedure: To a flame-dried round-bottom flask under an argon atmosphere, add methyl 2-(hydroxymethyl)benzoate (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C. Portion-wise, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)[6].
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Causality: Argon prevents the introduction of atmospheric moisture, which would prematurely quench the base. Cooling to 0 °C mitigates the exothermic deprotonation, preventing thermal degradation of the solvent. NaH is selected because it irreversibly forms the alkoxide while evolving hydrogen gas, driving the equilibrium entirely to the right[6][8]. DMF, a polar aprotic solvent, leaves the alkoxide highly nucleophilic by selectively solvating the sodium cation[6].
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Self-Validation (IPQC): The cessation of hydrogen gas evolution (bubbling) serves as a visual, real-time indicator that complete deprotonation has occurred.
Step 2: Electrophilic Addition
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Procedure: After stirring for 30 minutes at 0 °C, add 2-methylbenzyl bromide (1.1 equiv) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir for 4–6 hours[6].
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Causality: Dropwise addition maintains a low local concentration of the highly reactive electrophile, minimizing side reactions such as Wurtz-type homocoupling. Warming to room temperature provides the necessary activation energy for the Sₙ2 displacement[5].
-
Self-Validation (IPQC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) mobile phase. The reaction is validated as complete when the lower-R_f spot of the starting alcohol completely disappears, replaced by a higher-R_f UV-active spot corresponding to the lipophilic ether product.
Step 3: Quenching and Isolation
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Procedure: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Causality: Saturated NH₄Cl provides a mild proton source to safely neutralize any unreacted NaH without risking the basic hydrolysis of the sensitive methyl ester group.
Caption: Synthetic workflow for CAS 1171923-18-4 via SN2 Williamson etherification.
Downstream Applications in Drug Discovery
Once synthesized, CAS 1171923-18-4 serves as a versatile node in medicinal chemistry workflows. The primary derivatization pathway involves the hydrolysis of the methyl ester to yield 2-(2-Methyl-benzyloxymethyl)-benzoic acid (CAS 353747-88-3) .
This free carboxylic acid can subsequently undergo amide coupling with various primary or secondary amines using standard coupling reagents (e.g., HATU, EDC/HOBt). These resulting amides are frequently screened against biological targets, such as kinases or GPCRs, where the ortho-benzyloxymethyl group occupies distinct hydrophobic pockets within the target protein's active site.
Caption: Downstream derivatization pathways for drug discovery applications.
Analytical Validation & Quality Control
To ensure the structural integrity and purity of the synthesized or procured building block, the following analytical validations must be performed:
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¹H NMR (400 MHz, CDCl₃): The spectrum must exhibit a distinct singlet integrating to 3 protons at ~3.85 ppm, confirming the presence of the intact methyl ester. Two distinct singlets integrating to 2 protons each (around 4.60 ppm and 4.95 ppm) will confirm the presence of the two methylene groups (-CH₂-O-CH₂-) flanking the ether oxygen.
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LC-MS (ESI+): High-performance liquid chromatography coupled with mass spectrometry should yield a dominant pseudomolecular ion peak [M+H]⁺ at m/z 271.1 and an [M+Na]⁺ adduct at m/z 293.1.
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HPLC Purity: Reverse-phase HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA) should demonstrate a purity of ≥95%[2][4], which is the standard threshold for inclusion in diversified screening libraries.
References
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Master Organic Chemistry. "The Williamson Ether Synthesis". Master Organic Chemistry. URL:[Link]
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The Journal of Organic Chemistry. "A Practical Solution to Achieve the Elusive Etherification of Bicyclo[1.1.1]pentyl Alcohols". ACS Publications. URL:[Link]
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Chemsrc. "METHYL 2-(HYDROXYMETHYL)BENZOATE | CAS#:41150-46-3". Chemsrc. URL: [Link]
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